molecular formula C21H17BrFN3O3 B4571568 (5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4571568
M. Wt: 458.3 g/mol
InChI Key: UMENBRUNXFZFRX-MHWRWJLKSA-N
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Description

(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C21H17BrFN3O3 and its molecular weight is 458.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-bromophenyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is 457.04373 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

  • Polyimide Synthesis : Research has demonstrated the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, indicating potential applications in the development of materials with good thermal stability and mechanical properties. These materials exhibit solubility in aprotic amide solvents and possess outstanding thermal and mechanical characteristics, making them suitable for applications requiring high-performance materials (Wang et al., 2006).

Antitumor and Cytotoxic Agents

  • Cytotoxic and Antitumor Agents : The synthesis of azole, pyrane, and pyrimidine derivatives from fluoro-benzosuberone has been explored, showing in vitro antitumor activity. This suggests the potential use of structurally related compounds in the development of new cytotoxic and antitumor agents (Gad & Nassar, 2014).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : The intermolecular cyclization of certain cyanoacetamide derivatives has led to the synthesis of novel azoles and azines with potential antibacterial and anticancer activities. This indicates the relevance of pyrimidine derivatives in synthesizing biologically active heterocyclic compounds (Hamed et al., 2020).

Novel Synthetic Routes and Analgesic Activities

  • Analgesic and Antiparkinsonian Activities : Research into thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from chloroethoxypyridine has shown good analgesic and antiparkinsonian activities, suggesting potential applications in pharmaceutical development (Amr et al., 2008).

Advanced Material Properties

  • Material Engineering : The synthesis and properties of new pyridine-bridged poly(ether-imide)s have been explored, focusing on the development of materials with excellent thermal properties, mechanical strength, and optical transparency. Such research underscores the potential of pyridine and pyrimidine derivatives in creating advanced materials for engineering applications (Wang et al., 2008).

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN3O3/c22-14-4-3-5-15(12-14)26-20(28)16(19(27)24-21(26)29)10-13-6-7-18(17(23)11-13)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,24,27,29)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMENBRUNXFZFRX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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